(4aS,9aR)-benzyl octahydro-[1,4]thiazino[2,3-d]azepine-7(8H)-carboxylate 1,1-dioxide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4aS,9aR)-benzyl octahydro-[1,4]thiazino[2,3-d]azepine-7(8H)-carboxylate 1,1-dioxide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazine ring fused with an azepine ring, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,9aR)-benzyl octahydro-[1,4]thiazino[2,3-d]azepine-7(8H)-carboxylate 1,1-dioxide hydrochloride typically involves multiple steps, starting with the preparation of the thiazine and azepine precursors. These precursors are then subjected to a series of reactions, including cyclization and functional group modifications, to form the final compound. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production often employs advanced techniques such as high-pressure liquid chromatography (HPLC) for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
(4aS,9aR)-benzyl octahydro-[1,4]thiazino[2,3-d]azepine-7(8H)-carboxylate 1,1-dioxide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
(4aS,9aR)-benzyl octahydro-[1,4]thiazino[2,3-d]azepine-7(8H)-carboxylate 1,1-dioxide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (4aS,9aR)-benzyl octahydro-[1,4]thiazino[2,3-d]azepine-7(8H)-carboxylate 1,1-dioxide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(4aS,9aR)-benzyl octahydro-[1,4]thiazino[2,3-d]azepine-7(8H)-carboxylate: Lacks the 1,1-dioxide group, which may affect its reactivity and biological activity.
Octahydro-[1,4]thiazino[2,3-d]azepine derivatives: These compounds share the core structure but differ in functional groups, leading to variations in their chemical and biological properties.
Uniqueness
The presence of the 1,1-dioxide group in (4aS,9aR)-benzyl octahydro-[1,4]thiazino[2,3-d]azepine-7(8H)-carboxylate 1,1-dioxide hydrochloride imparts unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C16H23ClN2O4S |
---|---|
Molecular Weight |
374.9 g/mol |
IUPAC Name |
benzyl (4aS,9aR)-1,1-dioxo-3,4,4a,5,6,8,9,9a-octahydro-2H-[1,4]thiazino[2,3-d]azepine-7-carboxylate;hydrochloride |
InChI |
InChI=1S/C16H22N2O4S.ClH/c19-16(22-12-13-4-2-1-3-5-13)18-9-6-14-15(7-10-18)23(20,21)11-8-17-14;/h1-5,14-15,17H,6-12H2;1H/t14-,15+;/m0./s1 |
InChI Key |
ABXWKOXWPNJRRB-LDXVYITESA-N |
Isomeric SMILES |
C1CN(CC[C@@H]2[C@H]1NCCS2(=O)=O)C(=O)OCC3=CC=CC=C3.Cl |
Canonical SMILES |
C1CN(CCC2C1NCCS2(=O)=O)C(=O)OCC3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.